molecular formula C17H16ClN7O4 B2979041 2-(4-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide CAS No. 1396751-26-0

2-(4-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Cat. No.: B2979041
CAS No.: 1396751-26-0
M. Wt: 417.81
InChI Key: OWTYMIOQESHWRE-UHFFFAOYSA-N
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Description

2-(4-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H16ClN7O4 and its molecular weight is 417.81. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process urea linkages

Mode of Action

The presence of a urea linkage in its structure suggests that it may interact with its targets through hydrogen bonding . The urea linkage is chemically stable under acidic, alkaline, and aqueous conditions, which could influence how the compound interacts with its targets .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may be involved in pathways related to the metabolism or processing of urea or related compounds

Pharmacokinetics

The presence of a methoxy group and a urea linkage in its structure suggests that it may be relatively stable in the body and could be absorbed and distributed effectively . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structure, it may have effects related to the processing or regulation of urea or related compounds

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment could affect the stability of the urea linkage in the compound Additionally, factors such as temperature, presence of other compounds, and the specific characteristics of the target cells or tissues could also influence the compound’s action

Properties

IUPAC Name

2-[4-[4-[(5-chloro-2-methoxyphenyl)carbamoylamino]phenyl]-5-oxotetrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN7O4/c1-29-14-7-2-10(18)8-13(14)21-16(27)20-11-3-5-12(6-4-11)25-17(28)24(22-23-25)9-15(19)26/h2-8H,9H2,1H3,(H2,19,26)(H2,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTYMIOQESHWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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